Methyl 2-(3-bromophenyl)acrylate
Description
Methyl 2-(3-bromophenyl)acrylate is an α,β-unsaturated ester featuring a 3-bromophenyl substituent at the α-position of the acrylate backbone. Its molecular formula is C₁₀H₉BrO₂, and it belongs to a class of compounds widely utilized in organic synthesis, polymer chemistry, and pharmaceutical intermediates.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
methyl 2-(3-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
InChI Key |
QQBPFMHPKCVEIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-bromophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-bromophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method includes the use of Suzuki-Miyaura coupling, where 3-bromophenylboronic acid is reacted with methyl acrylate in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-bromophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: 3-bromophenylacetic acid.
Reduction: 3-bromophenylethanol.
Substitution: Various substituted phenylacrylates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-bromophenyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromophenyl)acrylate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various derivatives. Additionally, the phenyl ring can participate in π-π interactions and hydrogen bonding, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(Z)-Methyl 3-(3-bromophenyl)-2-[(phenylsulfonyl)methyl]acrylate
- Structure : Incorporates a phenylsulfonyl group at the β-position and a 3-bromophenyl group at the α-position.
- Synthesis : Achieved in 93% yield with a Z/E stereoselectivity ratio of 94:6 , attributed to steric and electronic effects of the sulfonyl group .
- Key Differences : The sulfonyl group increases electron-withdrawing effects, stabilizing the transition state during synthesis and influencing regioselectivity. This contrasts with Methyl 2-(3-bromophenyl)acrylate, which lacks such a substituent.
Methyl 2-amino-2-(3-bromophenyl)acetate
- Structure: Features an amino group instead of the acrylate double bond, converting it into a saturated ester.
- Applications: Widely used in pharmaceuticals and agrochemicals due to the nucleophilic amino group, enabling facile derivatization (e.g., amide bond formation) .
- Key Differences : The absence of the α,β-unsaturated system reduces its reactivity toward Michael additions but enhances stability for storage and handling.
(E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate
- Structure: Contains a cyano group at the α-position and a methoxyphenyl group at the β-position.
- Reactivity: The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, making it more reactive in cycloaddition reactions compared to this compound .
(E)-Methyl 2-benzyl-3-o-tolylacrylate
- Structure : Substituted with benzyl and o-tolyl groups.
- Activity : Demonstrates antibacterial properties against Staphylococcus aureus, likely due to the lipophilic aryl groups enhancing membrane penetration .
2-Methyl-3-(3-methylphenyl)acrylic Acid
- Structure : A cinnamic acid derivative with a methyl group at the β-position.
- Crystallography : Exhibits intermolecular hydrogen bonding (O–H···O) and π-π stacking interactions, forming centrosymmetric dimers. The absence of bromine reduces molecular weight and alters crystal packing compared to brominated analogs .
Functional Group Influence on Physical Properties
Biological Activity
Methyl 2-(3-bromophenyl)acrylate, a compound belonging to the class of acrylates, has garnered attention in recent years due to its diverse biological activities, particularly in the field of cancer research. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its acrylate functional group and a brominated phenyl substituent. Its molecular formula is with a molecular weight of 241.08 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological activity.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the cytotoxic activity of several acrylate derivatives against the MDA-MB-231 breast cancer cell line, revealing that compounds similar to this compound showed IC50 values ranging from 3.24 μM to 4.83 μM . This suggests that this compound may possess comparable efficacy.
Table 1: Antiproliferative Activity of Acrylate Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | MDA-MB-231 |
| Compound 4b | 3.24 | MDA-MB-231 |
| Compound CA-4 | 1.27 | MDA-MB-231 |
| Compound 5a | TBD | MDA-MB-231 |
The mechanism by which this compound exerts its antiproliferative effects primarily involves the inhibition of tubulin polymerization. Similar compounds have been shown to interact with the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . Flow cytometry analyses have indicated that treatment with these compounds results in a significant increase in cells arrested at the G2/M phase, suggesting a targeted action on mitotic processes .
Apoptosis Induction
The induction of apoptosis has been confirmed through various assays, including Annexin V-FITC staining. In treated cells, there was a marked increase in both early and late apoptotic cells compared to untreated controls . This highlights the potential of this compound as an effective anticancer agent through dual mechanisms: cell cycle arrest and apoptosis induction.
Case Studies and Research Findings
- In Vitro Studies : A study focusing on acrylate derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines, comparable to established chemotherapeutics like CA-4 .
- Structure-Activity Relationship (SAR) : Research into related compounds has established that modifications in the phenyl ring can significantly affect biological activity. The presence of bromine enhances lipophilicity and may contribute to increased membrane permeability, facilitating greater cellular uptake and efficacy .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Efficacy : Evaluating the therapeutic potential of this compound in animal models.
- Combination Therapies : Investigating synergistic effects when combined with other anticancer agents.
- Mechanistic Studies : Elucidating detailed pathways involved in its antiproliferative effects.
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-(3-bromophenyl)acrylate?
- Methodological Answer: The compound is typically synthesized via esterification of 3-bromophenylacetic acid with methanol under acidic catalysis (e.g., sulfuric acid). Alternatively, nucleophilic substitution of a brominated phenyl precursor with methyl acrylate derivatives can be employed. Reaction conditions such as temperature (60–80°C), solvent (e.g., dichloromethane), and purification via column chromatography are critical for achieving high yields. Structural confirmation is performed using (δ 3.7 ppm for the methyl ester) and (δ 170–175 ppm for the carbonyl group) .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy : and NMR to confirm the ester group and aromatic substitution pattern.
- IR Spectroscopy : Peaks at ~1720 cm (C=O stretch) and 600–700 cm (C-Br stretch).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 228–230 (accounting for bromine isotopes).
- X-ray Crystallography : For unambiguous structural determination, though this requires high-purity crystals .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: The 3-bromophenyl group acts as an electron-withdrawing substituent, polarizing the aromatic ring and directing electrophilic substitution to the meta position. In cross-coupling reactions (e.g., Suzuki-Miyaura), the bromine serves as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Reaction optimization involves ligand selection (e.g., Pd(PPh)) and base choice (e.g., NaCO) .
Advanced Research Questions
Q. What computational strategies predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Diels-Alder or [2+2] cycloadditions. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Studies show that the acrylate moiety’s electron-deficient nature enhances reactivity with electron-rich dienes .
Q. How can structural modifications enhance the biological activity of this compound derivatives?
- Methodological Answer:
- Functional Group Interconversion : Replace the ester with an amide to improve metabolic stability.
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH) to modulate electronic properties.
- Biological Assays : Screen derivatives for enzyme inhibition (e.g., kinase assays) or antimicrobial activity using microbroth dilution (MIC values). For example, oxazole derivatives (structurally similar compounds) show enhanced bioactivity .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer: Crystallization difficulties arise from the compound’s low melting point and tendency to form oils. Strategies include:
- Slow Evaporation : Use high-boiling solvents (e.g., ethyl acetate/hexane mixtures).
- Seeding : Introduce pre-formed microcrystals to induce nucleation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C. Single-crystal X-ray data collection (e.g., Cu-Kα radiation) resolves disorder issues in the aromatic ring .
Key Notes for Experimental Design
- Contradiction Analysis : Discrepancies in reported yields (e.g., 85% vs. 75% for para-bromo derivatives) may arise from solvent polarity or catalyst loading differences. Replicate studies with controlled variables are essential .
- Safety Considerations : Brominated aromatics require handling under inert atmospheres to prevent HBr release during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
